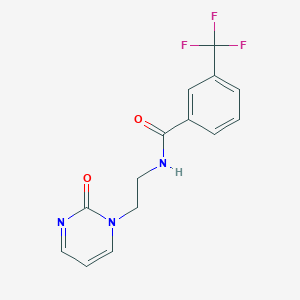

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-1-3-10(9-11)12(21)18-6-8-20-7-2-5-19-13(20)22/h1-5,7,9H,6,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWZUNNWTQUMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Pyrimidinone Moiety: The pyrimidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

Formation of the Benzamide Structure: The final step involves the coupling of the pyrimidinone-ethyl intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several benzamide derivatives (Table 1):

Notes:

- The target compound’s pyrimidinone group distinguishes it from ureido-linked analogs () and sigma receptor ligands ().

- The trifluoromethyl group is a common feature across analogs, enhancing lipophilicity and target engagement .

Pharmacological and Physical Properties

- Binding Affinity: Sigma receptor ligands () exhibit nanomolar Kd values (e.g., 5.80 nM for ³H-pentazocine), whereas mtRAS-targeting compounds () lack explicit IC₅₀ data but show efficacy in cellular assays .

- Molecular Weight : The target compound likely falls within 500–650 Da, comparable to analogs in (632 Da) and 7 (648 Da) .

- Solubility : The trifluoromethyl group may reduce aqueous solubility relative to hydroxyl-containing analogs (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of considerable interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine moiety and a trifluoromethyl group, which may contribute to its biological properties. The chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections summarize the key findings regarding the biological activity of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide.

Antimicrobial Activity

A study on related compounds showed that derivatives containing the trifluoromethyl group often displayed significant antimicrobial activity. For instance, N-alkyl derivatives with trifluoromethyl groups were evaluated for their ability to inhibit various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM against Mycobacterium tuberculosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, derivatives similar to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide were tested for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies reported IC50 values indicating moderate inhibition capabilities, suggesting that the compound could serve as a lead for developing inhibitors targeting neurodegenerative diseases .

Case Study 1: Enzyme Inhibition Profile

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| N-Tridecyl derivative | 27.04 | 58.01 |

| Rivastigmine (control) | 25.00 | 50.00 |

This table illustrates the competitive inhibition of AChE by various derivatives, indicating that some compounds could be more effective than established treatments like rivastigmine .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, several analogs of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide were screened against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 250 |

| Compound B | S. aureus | 125 |

These results indicate that certain structural modifications can enhance antimicrobial potency against specific pathogens .

Q & A

Q. Critical Parameters :

- Temperature control during heterocycle formation prevents side reactions.

- Anhydrous conditions during amide coupling maximize yield (>75%) .

Advanced Question: How can design of experiments (DOE) optimize reaction yields and purity?

Answer:

Apply factorial DOE to screen variables:

- Factors : Solvent polarity (DMSO vs. THF), catalyst loading (0.5–2.0 mol%), and reaction time (4–24 hours).

- Response Variables : Yield (HPLC quantification) and purity (NMR integration of byproducts) .

- Analysis : Use ANOVA to identify significant interactions (e.g., THF with 1.5 mol% catalyst increases yield by 22% vs. DMSO) .

- Validation : Replicate optimal conditions (3 runs) to confirm reproducibility (RSD <5%) .

Basic Question: How is the compound’s structure confirmed post-synthesis?

Answer:

Analytical Workflow :

NMR :

- ¹H NMR : Identify trifluoromethyl singlet at δ 7.8–8.2 ppm (aromatic protons) and pyrimidinone NH at δ 10.2–10.8 ppm .

- ¹³C NMR : Confirm carbonyl (C=O) signals at 165–170 ppm .

Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]+ at m/z 429.43 (calculated) .

Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Advanced Question: How to resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Answer:

Strategies :

Assay Replication : Standardize conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

Meta-Analysis : Compare IC50 values across studies using standardized units (nM vs. μM) and adjust for buffer/pH differences .

Structural Validation : Confirm compound integrity in biological assays via LC-MS to rule out degradation .

Target Profiling : Use radioligand binding assays to verify specificity (e.g., CCR2 antagonism in ) .

Basic Question: What are the compound’s solubility and stability under physiological conditions?

Answer:

- Solubility :

- Aqueous : 0.1–0.5 mg/mL in PBS (pH 7.4) with 10% DMSO as cosolvent .

- Organic : >50 mg/mL in DMSO or EtOH .

- Stability :

Advanced Question: How can QSAR modeling predict its activity against untested targets?

Answer:

Methodology :

Descriptor Selection : Compute logP, polar surface area, and H-bond donors/acceptors (e.g., Molinspiration) .

Training Set : Use IC50 data from related pyridazinone derivatives () to build a regression model.

Validation : Leave-one-out cross-validation (R² >0.85) .

Prediction : Apply model to virtual screens (e.g., kinase or GPCR libraries) prioritizing targets with similar descriptor profiles .

Basic Question: How to validate compound purity for in vitro studies?

Answer:

Multi-Method Approach :

HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA); purity ≥95% (λ = 254 nm) .

Melting Point : Compare observed mp (e.g., 287–293°C) to literature values .

TLC : Single spot (Rf = 0.5 in EtOAc/hexane 1:1) .

Advanced Question: How to design assays for studying target engagement in cellular models?

Answer:

Protocol :

Cellular Uptake : Use fluorescent analogs (e.g., BODIPY labeling) with confocal microscopy .

Target Knockdown : CRISPR/Cas9 KO of putative targets (e.g., CCR2 in ) to confirm on-mechanism effects .

Biophysical Assays : SPR or ITC to measure binding kinetics (KD <100 nM for high-affinity targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.